molecular formula C9H10ClN3 B14089261 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile

Cat. No.: B14089261
M. Wt: 195.65 g/mol
InChI Key: OBVUJDXKPICHRS-UHFFFAOYSA-N
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Description

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile is an organic compound with the molecular formula C9H10ClN3 It is a derivative of pyridine, characterized by the presence of a chloro group, an isopropylamino group, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile typically involves the reaction of 2-chloro-3-pyridinecarbonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-[(1-methylethyl)amino]-6-methylpyridinecarbonitrile
  • 2-Chloro-4-[(1-methylethyl)amino]-5-fluoropyridinecarbonitrile
  • 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarboxamide

Uniqueness

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and industrial chemicals .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-chloro-4-(propan-2-ylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-8-3-4-12-9(10)7(8)5-11/h3-4,6H,1-2H3,(H,12,13)

InChI Key

OBVUJDXKPICHRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=NC=C1)Cl)C#N

Origin of Product

United States

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